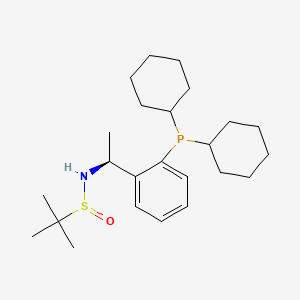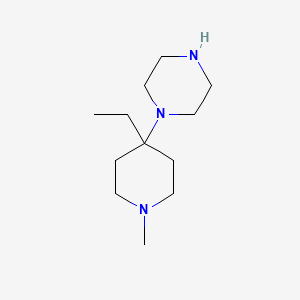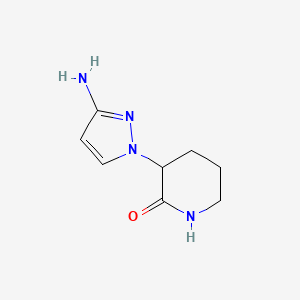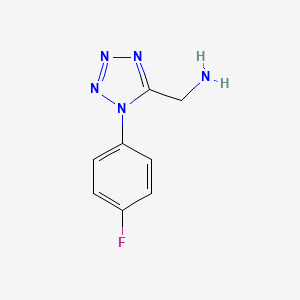
(1-(4-Fluorophenyl)-1h-tetrazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-Fluorophenyl)-1h-tetrazol-5-yl)methanamine: is a chemical compound that features a tetrazole ring substituted with a 4-fluorophenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Fluorophenyl)-1h-tetrazol-5-yl)methanamine typically involves the reaction of 4-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The reaction is usually carried out in a solvent such as methanol or ethanol at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can convert the tetrazole ring to a more saturated form, such as a triazole or an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed:
Oxidation: Formation of imines or amides.
Reduction: Formation of triazoles or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity .
Biology: In biological research, (1-(4-Fluorophenyl)-1h-tetrazol-5-yl)methanamine is studied for its potential as a ligand in receptor binding studies and as a probe in biochemical assays .
Medicine: Its unique structure allows for the exploration of new pharmacophores .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of (1-(4-Fluorophenyl)-1h-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing the compound to bind to active sites of enzymes or receptors. This binding can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
4-Fluorobenzylamine: Shares the 4-fluorophenyl group but lacks the tetrazole ring.
1-(4-Fluorophenyl)ethylamine: Similar structure but with an ethylamine group instead of the tetrazole ring.
4-Fluorophenylmethanamine: Similar structure but without the tetrazole ring.
Uniqueness: The presence of the tetrazole ring in (1-(4-Fluorophenyl)-1h-tetrazol-5-yl)methanamine distinguishes it from other similar compounds. The tetrazole ring imparts unique chemical and biological properties, such as increased stability and the ability to mimic carboxylate groups in biological systems .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H8FN5 |
|---|---|
Molecular Weight |
193.18 g/mol |
IUPAC Name |
[1-(4-fluorophenyl)tetrazol-5-yl]methanamine |
InChI |
InChI=1S/C8H8FN5/c9-6-1-3-7(4-2-6)14-8(5-10)11-12-13-14/h1-4H,5,10H2 |
InChI Key |
IYVSXDNCBCWDOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


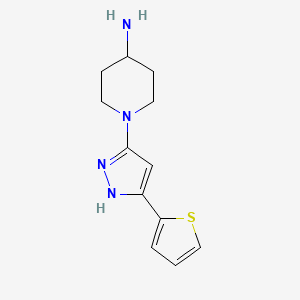
![[(3aR,4R,5R,6aS)-4-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15327491.png)
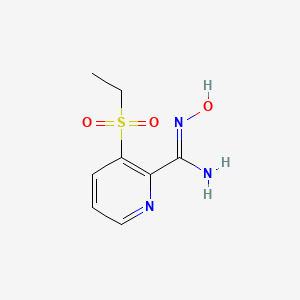
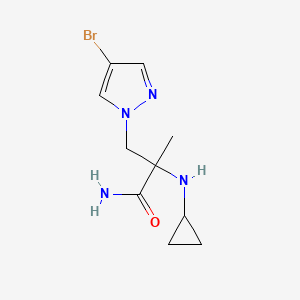
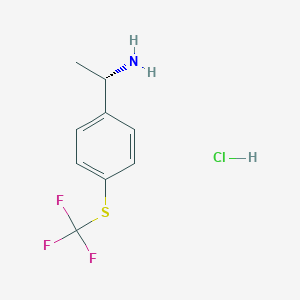

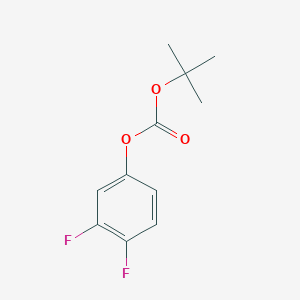
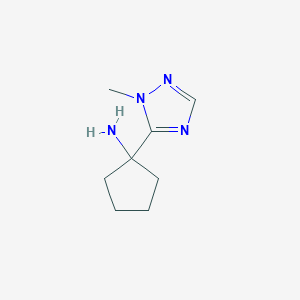
![3,3,3',3'-Tetramethyl-5,5'-dinitro-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B15327549.png)

![N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-fluoro-O-(phenylmethyl)-L-tyrosine](/img/structure/B15327560.png)
